molecular formula C23H21N3O3S2 B2532396 N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide CAS No. 899960-91-9

N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide

Cat. No. B2532396
CAS RN: 899960-91-9
M. Wt: 451.56
InChI Key: JGDCDDGKNUXKBG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide, also known as BZS, is a compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Scientific Research Applications

Anticancer Activity

  • Anticancer Activity Evaluation : N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds have been tested against various cancer cell lines and have shown promising results, comparing favorably with reference drugs such as etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

  • Antibacterial and Antifungal Activities : The antimicrobial activities of N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide derivatives have been extensively studied. These compounds have exhibited sensitivity against both Gram-positive and Gram-negative bacteria and have shown antifungal activity against species such as Candida albicans and Aspergillus niger (Patel et al., 2015), (Chawla, 2016), (Bikobo et al., 2017).

Supramolecular Gelators

  • Role in Supramolecular Gelation : N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide derivatives have been used in the synthesis of supramolecular gelators. These gelators have been investigated for their stability and minimum gelator concentration, providing insights into the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Synthesis and Characterization

  • Synthesis and Characterization : The synthesis, characterization, and evaluation of N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide derivatives have been extensively studied. These studies involve various spectroscopic techniques and structural analyses, contributing to the understanding of their properties and potential applications in various fields such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities (Adhami et al., 2012), (Zablotskaya et al., 2013), (Priya et al., 2006).

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-21-22(14-19)30-16-24-21/h3-14,16H,2,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCDDGKNUXKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide

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